molecular formula C14H11N3O2 B2357118 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione CAS No. 1221-78-9

3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione

Cat. No.: B2357118
CAS No.: 1221-78-9
M. Wt: 253.261
InChI Key: MMVMIAVCBKALIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione is a nitrogen-based heterocyclic compound belonging to the pharmacologically significant quinazoline-2,4(1H,3H)-dione class . This scaffold is a key intermediate in drug synthesis and is found in the structure of several FDA-approved pharmaceuticals and numerous biologically active natural products . The quinazoline-2,4-dione core is recognized for its diverse biological activities, making it a valuable scaffold in medicinal chemistry research. Compounds featuring this structure have been identified as potential antibacterial agents that function as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, offering a pathway to address bacterial resistance problems . Research also indicates that derivatives of this scaffold exhibit promising antitumor activity against various human tumor cell lines and have been investigated for the treatment of non-small-cell lung cancer . The incorporation of the pyridinylmethyl moiety enhances the molecule's properties, potentially improving its binding affinity to biological targets and its pharmacokinetic profile. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-13-11-5-1-2-6-12(11)16-14(19)17(13)9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVMIAVCBKALIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(Pyridin-3-ylmethyl) Urea Intermediates

The urea precursor is prepared via nucleophilic substitution between pyridin-3-ylmethylamine and dimethylcyanamide in acetonitrile, catalyzed by methanesulfonic acid. This step achieves moderate yields (60–75%) and requires careful control of stoichiometry to avoid side reactions such as bis-urea formation.

Cyclocondensation Mechanism

The reaction proceeds through a two-step mechanism:

  • Urea Formation : Ethyl anthranilate reacts with N-(pyridin-3-ylmethyl)urea to form an open-chain intermediate.
  • Annulation : Intramolecular cyclization eliminates ethanol, forming the quinazoline-2,4-dione ring.

Key Parameters :

  • Temperature : 120°C optimizes cyclization kinetics while minimizing decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction homogeneity.
  • Substituent Effects : Electron-donating groups on the pyridine ring improve yields (e.g., 5-methylpyridin-3-ylmethyl increases yield to 72%).
Pyridine Substituent Yield (%) Reaction Time (h)
None (pyridin-3-ylmethyl) 58 12
5-Methyl 72 10
4-Cyano 34 18

One-Pot Synthesis via Isatoic Anhydride and Primary Amines

A patent-pending one-pot method, originally designed for N-alkyl quinazoline-2,4-diones, can be adapted for pyridin-3-ylmethyl substitution. This route avoids intermediate isolation and operates under mild conditions (room temperature).

Reaction Sequence

  • Amide Bond Formation : Isatoic anhydride reacts with pyridin-3-ylmethylamine in dichloromethane, yielding N-(pyridin-3-ylmethyl)anthranilamide.
  • Cyclization with Triphosgene : Triphosgene (0.33 equiv) and a base (e.g., triethylamine) induce cyclodehydration, forming the dione ring.

Advantages :

  • Scalability : Gram-scale synthesis achieves 65–70% yield.
  • Functional Group Tolerance : Compatible with electron-deficient pyridines (e.g., 5-cyano).

Limitations :

  • Pyridin-3-ylmethylamine must be synthesized separately, adding a preparatory step.
  • Steric hindrance from the methylene bridge reduces cyclization efficiency compared to direct pyridyl substituents.

Post-Synthetic N-Alkylation of Quinazoline-2,4-Dione

A less common but viable strategy involves alkylating preformed quinazoline-2,4-dione at the N3 position. This method, inspired by fluoroquinolone derivatization, uses pyridin-3-ylmethyl bromide as the alkylating agent.

Procedure

  • Base-Mediated Alkylation : Quinazoline-2,4-dione is treated with pyridin-3-ylmethyl bromide in DMF using K₂CO₃ as a base (60°C, 8 h).
  • Selectivity : The N1 position is typically protected (e.g., as a methyl or benzyl group) to direct alkylation to N3.

Challenges :

  • Regioselectivity : Competing N1 alkylation necessitates protective groups, complicating the synthesis.
  • Low Yields : Reported yields for analogous N-benzyl derivatives are ≤40%, suggesting inefficiency for bulkier substituents.

Comparative Analysis of Methodologies

The table below evaluates the three primary routes based on yield, scalability, and practicality:

Method Yield (%) Scalability Key Advantage Limitation
Cyclocondensation 58–72 High Metal-free, one-step annulation Requires urea synthesis
One-Pot Synthesis 65–70 Moderate Mild conditions, no intermediates Dependent on amine availability
Post-Synthetic Alkylation 30–40 Low Flexibility in substitution Low yield, regioselectivity issues

Mechanistic Insights and Reaction Optimization

Solvent Effects in Cyclocondensation

DMF outperforms alternatives (e.g., THF, acetonitrile) due to its high boiling point and ability to stabilize transition states through polar interactions. Replacing DMF with DMAc (dimethylacetamide) increases yields by 8–10% but complicates purification.

Role of Base in One-Pot Synthesis

Triethylamine is optimal for neutralizing HCl generated during triphosgene cyclization. Stronger bases (e.g., DBU) lead to over-alkylation, while weaker bases (e.g., pyridine) prolong reaction times.

Steric and Electronic Effects

  • Pyridine Substituents : Electron-donating groups (e.g., methyl) at the 5-position enhance cyclocondensation yields by stabilizing intermediates via resonance.
  • Methylene Linker : The –CH₂– spacer in pyridin-3-ylmethyl reduces conjugation, lowering annulation efficiency compared to direct pyridyl attachment.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione, have been extensively studied for their anticancer properties. These compounds often act as inhibitors of key enzymes involved in cancer progression.

Case Study: PARP Inhibition

Recent studies have highlighted the synthesis of quinazoline-2,4-dione derivatives designed as inhibitors of poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. Compounds bearing a 3-amino pyrrolidine moiety showed potent inhibitory activity against PARP-1 and PARP-2, with IC50 values in the nanomolar range. Notably, these compounds demonstrated enhanced cytotoxicity when used in combination with temozolomide in MX-1 cells, indicating their potential as effective chemotherapeutic agents .

Antimicrobial Properties

The antimicrobial efficacy of quinazoline derivatives has garnered attention for their potential to combat bacterial resistance.

Case Study: Fluoroquinolone-like Inhibitors

A series of quinazoline-2,4-dione derivatives have been developed as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. These compounds exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting their utility in treating resistant bacterial infections .

Enzyme Inhibition

Quinazoline derivatives are recognized for their ability to inhibit various enzymes associated with disease pathways.

Case Study: Cancer-related Enzymes

Research indicates that quinazoline-2,4-diones can inhibit several cancer-related enzymes such as carbonic anhydrases IX and XII, histone deacetylase-6, and vascular endothelial growth factor receptor 2 (VEGFR-2). These inhibitory effects suggest that compounds like 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione could play a role in modulating tumor growth and metastasis .

Agricultural Applications

In addition to their medicinal properties, quinazoline derivatives have applications in agriculture.

Weed Control

Quinazoline-based compounds are utilized for weed control due to their herbicidal properties. The presence of the pyridinyl moiety enhances the bioactivity of these compounds, making them effective agents against various weed species .

Structure–Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of quinazoline derivatives.

Insights from Research

Studies have shown that modifications at specific positions on the quinazoline ring can significantly influence biological activity. For example, the introduction of different substituents at the 1 and 3 positions has been linked to enhanced potency against specific targets like PARP enzymes or bacterial pathogens .

Mechanism of Action

The mechanism of action of 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues

The quinazoline-2,4-dione core is structurally analogous to other dione-containing heterocycles, such as thiazolidine-2,4-dione and chroman-2,4-dione , but differs in ring size and heteroatom arrangement. Key structural and functional comparisons include:

Compound Core Structure Substituent Molecular Weight Key Features
3-(Pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione Quinazoline-2,4-dione Pyridin-3-ylmethyl ~267.28 g/mol* Nitrogen-rich substituent; potential for π-π stacking and hydrogen bonding.
3-(4-Methylphenyl)-1H-quinazoline-2,4-dione Quinazoline-2,4-dione 4-Methylphenyl 252.27 g/mol Hydrophobic substituent; may enhance membrane permeability.
(Z)-5-Arylidene-thiazolidine-2,4-diones Thiazolidine-2,4-dione Arylidene groups Varies Electrophilic exocyclic double bond; used as aldose reductase inhibitors.
3-(4-Chloro-benzyl)-thiazolidine-2,4-dione Thiazolidine-2,4-dione 4-Chloro-benzyl ~257.72 g/mol Chlorine atom enhances electronegativity; potential for halogen bonding.

*Calculated based on molecular formula C₁₄H₁₁N₃O₂.

Key Observations :

  • Substituent Effects : The pyridin-3-ylmethyl group in the target compound introduces a basic nitrogen atom, which may improve water solubility compared to purely hydrophobic substituents like 4-methylphenyl . This aligns with trends in drug design, where pyridine derivatives are often used to modulate pharmacokinetics.
  • Bond Lengths and Geometry: Chroman-2,4-dione derivatives (e.g., 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione) exhibit similar bond lengths (C=O: ~1.21 Å, C-N: ~1.35 Å) to quinazoline-2,4-diones, suggesting comparable electronic environments for hydrogen bonding .

Hypothetical Advantages of Target Compound :

  • The pyridine moiety may enhance binding to metalloenzymes or receptors with aromatic pockets.
  • Quinazoline-2,4-dione’s rigidity could improve selectivity over flexible thiazolidine derivatives.

Biological Activity

3-(Pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione is a compound of significant interest due to its diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound is characterized by a quinazoline core substituted with a pyridinylmethyl group. The synthesis typically involves the reaction of anthranilic acid derivatives with pyridyl ureas under specific conditions to yield the desired quinazoline derivatives. Recent advancements have optimized these synthetic routes, enhancing yield and purity .

Anticancer Activity

Research has demonstrated that 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione exhibits significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating its efficacy against human non-small cell lung cancer (HCC827) cells, the compound showed an IC50 value of approximately 1.94 nM, indicating potent inhibition of the PI3Kα pathway . The structure-activity relationship (SAR) analysis revealed that modifications to the substituents on the quinazoline ring significantly affect its biological activity.

Cell LineIC50 (nM)Mechanism of Action
HCC8271.94PI3Kα inhibition
A549>10Alternative survival pathways (Ras/MERK/ERK)
MCF-75.0Induction of apoptosis

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies have shown that it possesses inhibitory activity against respiratory syncytial virus (RSV) and adenoviruses. For instance, derivatives of quinazoline-2,4-dione displayed EC50 values as low as 6.2 μM against adenovirus type 2 . These findings suggest potential applications in antiviral therapies.

Virus TypeEC50 (μM)Reference Compound EC50 (μM)
Adenovirus Type 26.2Cidofovir: 25
Respiratory Syncytial Virus5.0Ribavirin: 10

Antimicrobial Activity

The antimicrobial efficacy of 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione derivatives has been assessed against various bacterial strains. Studies indicate moderate activity against both Gram-positive and Gram-negative bacteria. For example, compound 15 showed inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli .

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus1275
Escherichia coli1180
Candida albicans1077

Case Studies

  • Anticancer Study : A comprehensive investigation into the effects of various quinazoline derivatives on cancer cell lines indicated that structural modifications significantly enhanced their antiproliferative activities. The study highlighted the importance of the pyridinyl substituent in increasing potency against HCC827 cells .
  • Antiviral Research : A recent study focused on synthesizing novel quinazoline derivatives led to the discovery that specific modifications could drastically improve antiviral efficacy against adenoviruses compared to existing treatments .

Q & A

Q. What are the standard synthetic routes for preparing 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione, and how can intermediates be characterized?

A common approach involves constructing the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives, followed by functionalization at the 3-position. For example, the pyridinylmethyl group can be introduced via nucleophilic substitution or coupling reactions using 3-(bromomethyl)pyridine. Key intermediates (e.g., quinazoline-2,4-dione precursors) are typically characterized using NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound evaluated for in vitro assays?

Solubility is assessed in solvents like DMSO, PBS, or ethanol using UV-Vis spectroscopy or HPLC. Stability studies under varying pH (e.g., simulated gastric/intestinal fluids) and temperatures are conducted via accelerated degradation tests monitored by LC-MS. Lipophilicity (logP) is determined via shake-flask or chromatographic methods .

Q. What in vitro models are used to screen its antimicrobial activity, and how are results interpreted?

Standard assays include broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Data interpretation requires comparing MICs to positive controls (e.g., ciprofloxacin) and assessing cytotoxicity in mammalian cell lines (e.g., HEK-293) to confirm selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione?

Yield optimization involves screening catalysts (e.g., Al(SO₄)₂·12H₂O for acid-mediated reactions), solvents (polar aprotic solvents like DMF or NMP), and temperature (80–120°C). Design of Experiments (DoE) methodologies, such as response surface modeling, are applied to identify interactions between variables. For example, inert atmospheres (argon) may suppress side reactions during alkylation steps .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies in antimicrobial or cytotoxic activity may arise from variations in assay protocols (e.g., inoculum size, incubation time). Meta-analyses should standardize data using Z-score normalization and validate findings via orthogonal assays (e.g., time-kill kinetics for antimicrobials). Structural analogs (e.g., 3-(phenylamino)quinazolin-4(3H)-one derivatives) can clarify structure-activity relationships .

Q. How are computational methods (e.g., molecular docking) applied to predict the compound’s mechanism of action?

Docking studies (AutoDock Vina, Schrödinger Suite) are performed against target proteins (e.g., S. aureus DNA gyrase). The quinazoline core’s planar structure is analyzed for π-π stacking with aromatic residues, while the pyridinylmethyl group is evaluated for hydrogen bonding. MD simulations (AMBER/CHARMM) assess binding stability over 100+ ns trajectories .

Q. What analytical techniques are used to resolve byproduct formation during synthesis?

Byproducts (e.g., N-alkylated isomers) are identified via LC-MS/MS and isolated using preparative HPLC. Reaction mechanisms are probed using isotopic labeling (e.g., deuterated reagents) or in situ FT-IR to track intermediates. Quantum mechanical calculations (DFT) model competing reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.